1-Propanoylindole-3-carbaldehyde

Description

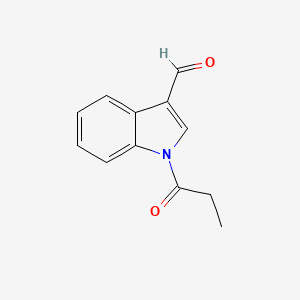

1-Propanoylindole-3-carbaldehyde is an indole derivative featuring a propanoyl group (CH₂CH₂CO-) at the N1 position and a carbaldehyde (-CHO) group at the C3 position of the indole ring. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The substitution at the N1 position, such as the propanoyl group, significantly influences the compound’s physicochemical properties, solubility, and interaction with biological targets.

Properties

IUPAC Name |

1-propanoylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-12(15)13-7-9(8-14)10-5-3-4-6-11(10)13/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKLMSYSJQUZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=C(C2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propanoylindole-3-carbaldehyde typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. These reactions combine multiple starting materials in a single step to produce complex molecules. One common method involves the use of indole-3-carbaldehyde as a precursor, which undergoes various chemical transformations to yield the desired compound .

Industrial production methods often utilize green chemistry principles to minimize the use of hazardous reagents and solvents. For instance, the use of oxygen as an oxidant and water as a solvent are preferred to achieve environmentally friendly synthesis .

Chemical Reactions Analysis

1-Propanoylindole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Propanoylindole-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals.

Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in cancer treatment and antiviral therapies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Propanoylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde

1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde

- Substituent : A pyridinyl-indole moiety at N1.

- Key Features : The extended aromatic system may increase π-π stacking interactions, influencing binding affinity in biological systems .

Heterocyclic Carbaldehyde Analogs

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Core Structure : Pyrazole ring with benzoyl and phenyl groups.

- Biological Activity : Exhibits antioxidant (IC₅₀: 12.5 μM) and anti-inflammatory (COX-2 inhibition: 78% at 50 μM) properties .

- Comparison : Unlike indole derivatives, pyrazole-based carbaldehydes may prioritize electron-deficient aromatic systems for redox activity.

2-Arylfuro[3,2-b]pyran-3-carbaldehydes

- Core Structure : Furopyran fused ring.

- Synthesis : Often involves cyclization and formylation steps, similar to indole-3-carbaldehyde synthesis .

- Key Features : The oxygen-rich furopyran system may confer distinct electronic properties compared to nitrogen-containing indoles.

Data Table: Comparative Analysis of Analogous Compounds

*Calculated based on molecular formula C₁₂H₁₁NO₂.

Key Research Findings and Implications

Substituent Effects: Lipophilic groups (e.g., propanoyl) may enhance membrane permeability, whereas hydrophilic groups (e.g., dimethylamino-hydroxypropyl) improve solubility . Electron-withdrawing substituents (e.g., benzoyl) can modulate redox activity, as seen in pyrazole-4-carbaldehydes .

Heterocycle choice (indole vs. pyrazole vs. furopyran) dictates electronic properties and target selectivity.

Synthetic Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.